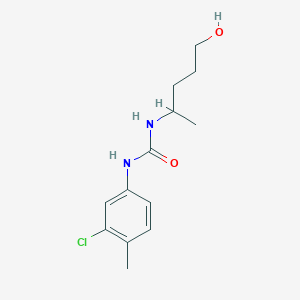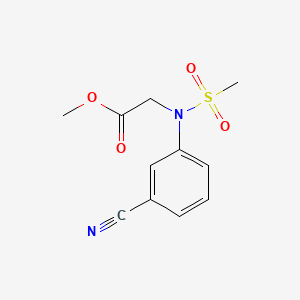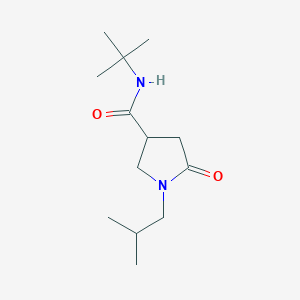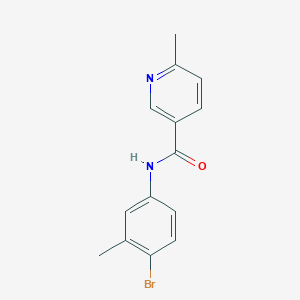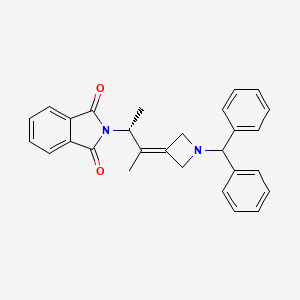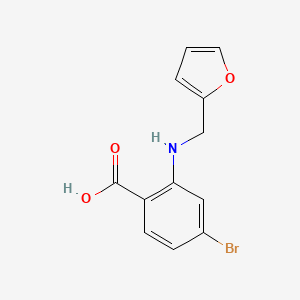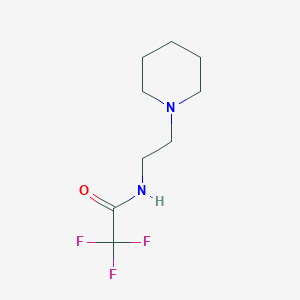
2,2,2-trifluoro-N-(2-piperidylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C7H10F3NO. It is also known by its synonym, 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone . This compound is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a piperidine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide typically involves the reaction of piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Piperidine with Trifluoroacetic Anhydride: Piperidine is reacted with trifluoroacetic anhydride in the presence of a suitable solvent, such as dichloromethane, at a low temperature. This results in the formation of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, as an inactivator of cytochrome P450 2B6, the compound binds to the active site of the enzyme, leading to its inhibition. This interaction disrupts the enzyme’s ability to metabolize substrates, thereby affecting various metabolic pathways .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetamide (CF3CONH2): This compound lacks the piperidine ring and has different chemical properties and applications.
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone hydrochloride monohydrate: This compound has a similar structure but includes a hydrochloride group and a different substitution pattern on the piperidine ring.
The uniqueness of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H15F3N2O |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)13-4-7-14-5-2-1-3-6-14/h1-7H2,(H,13,15) |
Clé InChI |
HKUVWYASAXGKHD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


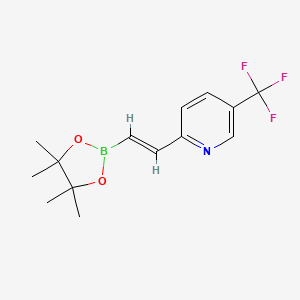

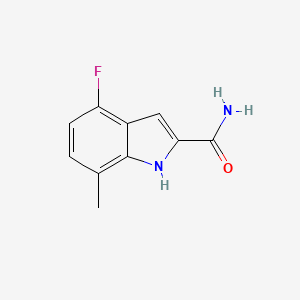

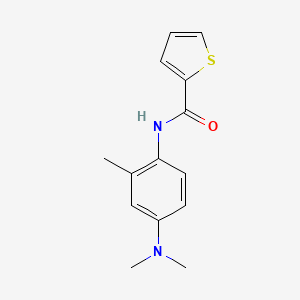

![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
